1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, also known as NTPE, is an organic compound with a wide range of applications in the scientific research field. It is a nitro compound that has a unique combination of properties that make it a useful reagent for many different experiments. It has been used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. Its unique properties make it an ideal reagent for many different applications.
Scientific Research Applications
1. Derivatization of Amino Acids
- Application Summary : The structure of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a compound similar to the one you mentioned, has been used as a reagent for the derivatization of free amino acids in fermented kombucha beverages .
- Methods of Application : The procedure involves the synthesis of amino acid derivatives, assisted by microwave energy, followed by chromatographic determination .
- Results or Outcomes : The proposed microwave-assisted derivatization procedure prior to HPLC analyses allows for a significant time reduction and the limitation of using organic reagents .
2. Synthesis of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBPOYWNZPKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372368 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
128403-22-5 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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